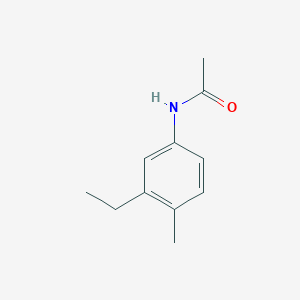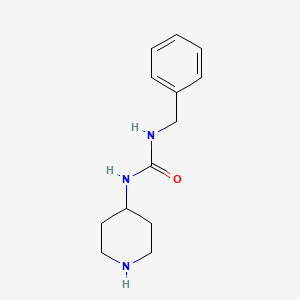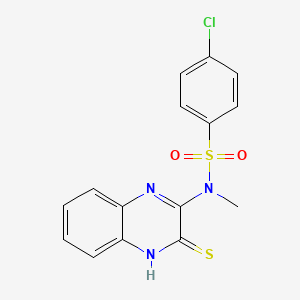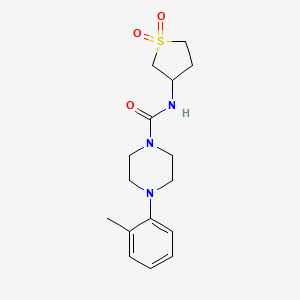
3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one, also known as CP-122,288, is a synthetic compound that belongs to the class of dihydroquinazolinones. This compound has gained attention in the scientific community due to its potential use as a therapeutic agent for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one is not fully understood. However, it is believed to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of synaptic plasticity, learning, and memory. By blocking this receptor, 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one may be able to reduce the excitotoxicity that occurs in neurodegenerative disorders.
Biochemical and Physiological Effects:
3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one has been shown to have various biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to reduce the production of nitric oxide, which is involved in the inflammatory response. In addition, 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which allows for easy and reproducible synthesis. Another advantage is that it has been extensively studied, which allows for the use of established protocols and methods. However, one limitation is that it has not been extensively studied in vivo, which limits its potential use as a therapeutic agent.
List of
Zukünftige Richtungen
1. Investigate the in vivo effects of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one on neurodegenerative disorders.
2. Study the long-term effects of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one on cognitive function and behavior.
3. Develop more potent and selective NMDA receptor antagonists.
4. Investigate the potential use of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one in the treatment of other diseases such as epilepsy and chronic pain.
5. Investigate the potential use of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one in combination with other drugs for the treatment of neurodegenerative disorders.
6. Study the pharmacokinetics and pharmacodynamics of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one in humans.
7. Investigate the potential use of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one as a diagnostic tool for neurodegenerative disorders.
8. Develop new methods for the synthesis of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one to improve yield and purity.
9. Investigate the potential use of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one in the treatment of psychiatric disorders such as depression and anxiety.
10. Study the effects of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one on different subtypes of NMDA receptors.
Synthesemethoden
The synthesis of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one involves the reaction of 2-(1-methylpyrrol-2-yl)aniline with cyclopropyl isocyanate in the presence of a base. The resulting intermediate is then subjected to cyclization under acidic conditions to form the final product. This synthesis method has been optimized to yield high purity and good yields of the compound.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one has been extensively studied for its potential use as a therapeutic agent for the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-18-10-4-7-14(18)15-17-13-6-3-2-5-12(13)16(20)19(15)11-8-9-11/h2-7,10-11,15,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCFVAULRDKBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2NC3=CC=CC=C3C(=O)N2C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B7458275.png)
![3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid](/img/structure/B7458278.png)




![5-(4-Bromophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride](/img/structure/B7458310.png)
![(Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid](/img/structure/B7458318.png)
![N-(4-chlorophenyl)-2-[(4Z)-1-(2-ethylphenyl)-4-[(4-fluorophenyl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetamide](/img/structure/B7458322.png)
![4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-phenylcyclobutyl)methyl]piperazine-1-carboxamide](/img/structure/B7458324.png)
![1-[(2-Methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7458342.png)
![N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458348.png)